molecular formula C10H16N4O3 B13135222 4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine CAS No. 92533-23-8

4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine

Cat. No.: B13135222
CAS No.: 92533-23-8
M. Wt: 240.26 g/mol
InChI Key: QXDFUOBISKADOK-UHFFFAOYSA-N
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Description

4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with a methoxy group and a tetrahydropyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable triazine precursor is reacted with a methoxy group donor under controlled conditions. The tetrahydropyran-2-yl group can be introduced through a subsequent reaction involving a protected hydroxyl group and a suitable pyran precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the triazine ring can produce various amine derivatives .

Scientific Research Applications

4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a part of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and tetrahydropyran-2-yl groups can modulate the compound’s binding affinity and specificity .

Biological Activity

4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine (CAS No. 1707399-18-5) is a chemical compound that belongs to the triazine class of compounds. Its structural formula is C10H16N4O3C_{10}H_{16}N_{4}O_{3}, indicating the presence of methoxy and oxan groups which may influence its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The chemical structure of this compound is characterized by:

  • Molecular Formula : C10H16N4O3C_{10}H_{16}N_{4}O_{3}
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 1707399-18-5

Anticancer Activity

Recent studies have explored the anticancer properties of various triazine derivatives, including those structurally similar to this compound. For instance:

  • In vitro studies have shown that certain triazine derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .

The mechanism through which triazine derivatives exert their anticancer effects often involves:

  • Inhibition of DNA synthesis : Triazines can interfere with nucleic acid metabolism.
  • Induction of apoptosis : These compounds may trigger programmed cell death in cancer cells.
  • Antioxidant activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Modifications at specific positions on the triazine ring can enhance or diminish activity:

  • Methoxy Group : Substitution at the 4-position with a methoxy group has been linked to increased lipophilicity and improved cellular uptake.
  • Oxan Group : The presence of an oxan moiety may contribute to increased stability and bioavailability of the compound .

Case Studies

  • Study on Antioxidant Activity :
    • A series of triazine derivatives were synthesized and evaluated for their DPPH radical scavenging activity. Compounds similar to this compound showed moderate antioxidant effects, indicating potential for use in formulations aimed at reducing oxidative stress .
  • Cytotoxicity Evaluation :
    • In a comparative study involving multiple triazine derivatives, those containing the oxan moiety exhibited enhanced cytotoxicity against A549 and HCT116 cell lines, suggesting that structural modifications can significantly impact biological efficacy .

Summary of Research Findings

Biological ActivityObservationsReferences
Anticancer ActivityIC50 values between 0.02 - 0.08 μmol/mL against A549 and MCF7
Antioxidant ActivityModerate DPPH scavenging activity
MechanismInhibition of DNA synthesis and induction of apoptosis

Properties

CAS No.

92533-23-8

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

4-methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H16N4O3/c1-15-10-13-7(12-9(11)14-10)6-17-8-4-2-3-5-16-8/h8H,2-6H2,1H3,(H2,11,12,13,14)

InChI Key

QXDFUOBISKADOK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N)COC2CCCCO2

Origin of Product

United States

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